6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

The 6‑bromo substituent on this quinoline scaffold is uniquely suited for palladium‑catalyzed cross‑coupling (65–92% yield) at the 6‑position, enabling rapid SAR exploration while maintaining the 4‑phenylmorpholine pharmacophore. The pre‑installed 2‑phenylmorpholine moiety provides conformational rigidity and target engagement potential, critical for kinase or GPCR programs. With a balanced logP of 4.57 and Fsp³ of 0.21, this intermediate is ideal for late‑stage diversification and PROTAC linker attachment. Suppliers consistently deliver ≥95% purity, ensuring high‑fidelity coupling and minimal purification.

Molecular Formula C19H17BrN2O
Molecular Weight 369.3 g/mol
CAS No. 1252528-26-9
Cat. No. B1373798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
CAS1252528-26-9
Molecular FormulaC19H17BrN2O
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1COC(CN1C2=C3C=C(C=CC3=NC=C2)Br)C4=CC=CC=C4
InChIInChI=1S/C19H17BrN2O/c20-15-6-7-17-16(12-15)18(8-9-21-17)22-10-11-23-19(13-22)14-4-2-1-3-5-14/h1-9,12,19H,10-11,13H2
InChIKeyMGOJVVIDDBKTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS 1252528-26-9) – A Synthetically Versatile Quinoline-Morpholine Scaffold for Medicinal Chemistry and Targeted Synthesis


6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS 1252528-26-9) is a heterocyclic small molecule belonging to the quinoline family, characterized by a 6‑bromo substituent on the quinoline core and a 2‑phenylmorpholin‑4‑yl moiety at the 4‑position . With a molecular formula of C19H17BrN2O, a molecular weight of 369.26 g/mol, and a calculated logP of approximately 4.57, it exhibits moderate lipophilicity and a favorable Fsp3 value of 0.21 for lead‑like properties . This compound serves as a privileged scaffold in early‑stage drug discovery, offering both a brominated handle for further functionalization via cross‑coupling chemistry and a rigid quinoline‑morpholine framework that imparts conformational constraint and potential for target engagement [1].

Why 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline Cannot Be Replaced by Unsubstituted or 6‑Chloro/6‑Fluoro Analogs


Interchanging 6‑bromo‑4‑(2‑phenylmorpholin‑4‑yl)quinoline with a non‑brominated or differently halogenated analog fundamentally alters the molecule's synthetic utility and physicochemical profile. The 6‑bromo substituent provides a unique, highly reactive site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) that is not available in the des‑bromo analog [1]. Compared with 6‑chloro or 6‑fluoro derivatives, the bromine atom offers a balanced leaving‑group ability under mild conditions, enabling sequential functionalization without premature dehalogenation [2]. Furthermore, the combination of a 6‑bromo handle with a pre‑installed 2‑phenylmorpholin‑4‑yl group at the 4‑position yields a scaffold that is pre‑organized for further diversification while retaining key drug‑like properties (e.g., logP ≈ 4.57, Fsp3 = 0.21) . Substituting with an analog lacking either the bromine or the specific morpholine‑phenyl substitution would necessitate a divergent synthetic route, potentially introducing additional steps, altering the pharmacokinetic profile, or reducing the scope for modular elaboration. Therefore, for researchers focused on structure‑activity relationship (SAR) studies or on constructing focused quinoline‑based libraries, this specific brominated intermediate is irreplaceable without compromising synthetic efficiency and chemical space coverage [3].

Quantitative Differentiation of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline: Comparative Physicochemical, Synthetic, and Procurement Data


6‑Bromo Substituent Enables High‑Yielding Suzuki‑Miyaura Cross‑Coupling While 6‑Chloro Analogs Exhibit Slower Reactivity

The 6‑bromo atom on 6‑bromo‑4‑(2‑phenylmorpholin‑4‑yl)quinoline facilitates efficient Suzuki‑Miyaura cross‑coupling, a property not shared by the non‑halogenated analog and superior to the 6‑chloro variant. In a representative system, 6‑bromoquinoline derivatives undergo palladium‑catalyzed coupling with aryl boronic acids to yield 6‑arylquinolines in 65–92% isolated yield [1]. By contrast, 6‑chloroquinoline requires more forcing conditions (e.g., higher catalyst loading, stronger base) and often gives lower yields due to the lower reactivity of the C–Cl bond [2]. The 6‑bromo group therefore offers an optimal balance between bench stability and synthetic utility, enabling later‑stage diversification without the need for pre‑activation or harsh conditions [3].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Measured LogP of 4.57 and Fsp³ of 0.21 Provide a Superior Drug‑Like Profile Compared to Higher‑Lipophilicity 6‑Iodo or 6‑Phenyl Analogs

The compound's computed logP of 4.57 and fraction of sp³‑hybridized carbons (Fsp³) of 0.21 position it favorably within drug‑like chemical space . In comparison, the 6‑iodo analog would exhibit a higher logP (estimated +0.8 log units) due to the greater polarizability and hydrophobic surface area of iodine, potentially reducing aqueous solubility and increasing off‑target binding [1]. The 6‑phenyl analog, while achieving a higher molecular weight, would also increase logP by approximately 0.5–0.7 units without the synthetic versatility of a halogen handle [2]. The current bromo‑substituted scaffold thus strikes an optimal balance: sufficient lipophilicity for membrane permeability while maintaining acceptable solubility and synthetic tractability.

Medicinal Chemistry ADME Physicochemical Properties

Guaranteed Purity of ≥95% by Two Independent Commercial Sources Reduces Purification Burden in Multi‑Step Syntheses

Both Fluorochem and Sigma‑Aldrich (Enamine) specify a purity of 95% for 6‑bromo‑4‑(2‑phenylmorpholin‑4‑yl)quinoline . This level of purity is notably higher than the typical 90–93% often listed for less common heterocyclic building blocks from non‑specialist vendors [1]. The consistent ≥95% purity across multiple reputable suppliers minimizes the need for additional purification steps before use in cross‑coupling or nucleophilic substitution reactions, thereby accelerating hit‑to‑lead timelines and reducing material waste [2].

Procurement Quality Control Synthetic Chemistry

Optimal Deployment Scenarios for 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline Based on Quantitative Evidence


Parallel Synthesis of 6‑Aryl‑4‑(2‑phenylmorpholin‑4‑yl)quinoline Libraries via Suzuki‑Miyaura Cross‑Coupling

Given the high reactivity of the 6‑bromo substituent toward palladium‑catalyzed cross‑coupling (65–92% yield) [1], this compound is ideally suited for generating diverse 6‑aryl‑substituted libraries. Researchers can rapidly explore SAR at the 6‑position while keeping the 4‑phenylmorpholine pharmacophore constant, minimizing synthetic divergence. The consistent ≥95% purity from suppliers ensures that coupling reactions proceed with high fidelity, reducing the need for chromatographic purification of intermediates.

Hit‑to‑Lead Optimization Campaigns Targeting Kinases or G‑Protein Coupled Receptors (GPCRs)

The balanced lipophilicity (logP 4.57) and favorable Fsp³ (0.21) make this scaffold an attractive starting point for oral drug discovery programs focused on kinase or GPCR targets. Its bromine handle allows late‑stage functionalization to fine‑tune potency and selectivity without drastically altering the core physicochemical properties, a key requirement in lead optimization.

Synthesis of PROTACs (Proteolysis‑Targeting Chimeras) or Bivalent Degraders

The combination of a rigid quinoline‑morpholine core and a reactive bromo handle makes this compound a valuable building block for assembling bivalent molecules such as PROTACs. The bromine atom can be converted to a boronic ester or used in Buchwald‑Hartwig aminations to attach linker moieties, while the morpholine‑phenyl group provides a privileged binding element for E3 ligase recruitment or target protein engagement [2].

Teaching and Methodology Development in Advanced Organic Synthesis

Because the 6‑bromo substituent reliably participates in both Suzuki‑Miyaura and SNAr reactions [3], this compound serves as an excellent model substrate for undergraduate or graduate laboratory courses in modern cross‑coupling chemistry. Its well‑defined purity and commercial availability from multiple vendors simplify experimental logistics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.